Cas no 2229387-46-4 (2-1-(3-methyl-1-benzofuran-2-yl)cyclobutylacetic acid)

2-1-(3-methyl-1-benzofuran-2-yl)cyclobutylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(3-methyl-1-benzofuran-2-yl)cyclobutylacetic acid
- 2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid
- 2229387-46-4
- EN300-1794544
-
- インチ: 1S/C15H16O3/c1-10-11-5-2-3-6-12(11)18-14(10)15(7-4-8-15)9-13(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,16,17)
- InChIKey: CDBNPDMNWQJRDP-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C)=C1C1(CC(=O)O)CCC1
計算された属性
- せいみつぶんしりょう: 244.109944368g/mol
- どういたいしつりょう: 244.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 50.4Ų
2-1-(3-methyl-1-benzofuran-2-yl)cyclobutylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794544-0.1g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1794544-1.0g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1794544-0.5g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1794544-0.25g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1794544-10g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1794544-5g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1794544-10.0g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1794544-5.0g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1794544-1g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1794544-0.05g |
2-[1-(3-methyl-1-benzofuran-2-yl)cyclobutyl]acetic acid |
2229387-46-4 | 0.05g |
$1549.0 | 2023-09-19 |
2-1-(3-methyl-1-benzofuran-2-yl)cyclobutylacetic acid 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
2-1-(3-methyl-1-benzofuran-2-yl)cyclobutylacetic acidに関する追加情報
Compound CAS No. 2229387-46-4: 2-(1-(3-Methyl-1-benzofuran-2-yl)cyclobutyl)acetic Acid
Compound CAS No. 2229387-46-4, also known as 2-(1-(3-methyl-1-benzofuran-2-yl)cyclobutyl)acetic acid, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of 2-(1-(3-methyl-1-benzofuran-2-yl)cyclobutyl)acetic acid comprises a cyclobutane ring fused with a benzofuran moiety, which is further substituted with a methyl group at the 3-position. The acetic acid group attached to the cyclobutane ring introduces additional functional diversity, enhancing the compound's reactivity and biological potential. This structure has been explored in numerous studies, particularly in the context of drug design and development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging innovative methodologies such as catalytic cross-coupling reactions and stereo-selective synthesis techniques. These methods have not only improved the yield but also enhanced the purity of the compound, making it more viable for large-scale production and application in pharmaceuticals.
In terms of pharmacological applications, compound CAS No. 2229387-46-4 has shown remarkable bioactivity in preclinical studies. Research indicates that it exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Additionally, studies have highlighted its potential as a lead compound for developing novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
The incorporation of the benzofuran moiety into the molecular framework has been particularly significant, as it contributes to the compound's stability and bioavailability. Recent studies have demonstrated that this structural feature enhances the compound's ability to penetrate cellular membranes, thereby improving its efficacy in treating various pathological conditions.
Moreover, computational modeling techniques have been employed to predict the binding affinity of compound CAS No. 2229387-46-4 to various protein targets. These simulations have provided valuable insights into its mechanism of action and potential therapeutic applications, further solidifying its position as a promising candidate in drug discovery.
In conclusion, compound CAS No. 2229387-46-4, or 2-(1-(3-methyl-1-benzofuran-2-yl)cyclobutyl)acetic acid, represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with its potent biological activities, positions it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to advancements in medicine and related fields.
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